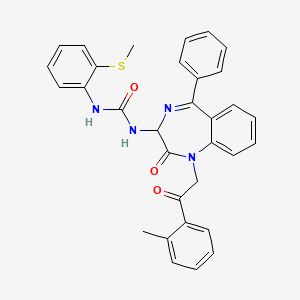
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-methylthiophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds of this nature typically contain several functional groups, including a urea group, a diazepine ring, and a thiophenyl group. These groups can confer various properties to the compound, depending on their arrangement and the presence of other substituents .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the diazepine ring and the attachment of the thiophenyl and urea groups. For example, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, isocyanates react with amines to form ureas, and with alcohols to form carbamates .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties can provide insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds demonstrate the chemical versatility and potential for creating selective receptor antagonists and understanding molecular interactions. For instance, radioiodinatable benzodiazepines have been developed for selectively targeting cholecystokinin receptors, offering insights into receptor binding and tumor targeting (Akgün et al., 2009). This underscores the role of such compounds in probing biochemical pathways and receptor dynamics.
Molecular Frameworks for Adsorption
Compounds with urea-functionalized linkers have shown promise in gas adsorption applications, such as for SO2 and NH3, highlighting their utility in environmental and industrial processes. For example, metal-organic frameworks (MOFs) incorporating urea groups have demonstrated high adsorption capacities, attributed to their ability to form hydrogen-bonding interactions (Glomb et al., 2017). This suggests potential applications in gas storage, separation, and catalysis.
Anticancer Research
The exploration of urea derivatives as potential anticancer agents has been a significant area of research. Compounds such as 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxic effects on human adenocarcinoma cells, indicating their therapeutic potential (Gaudreault et al., 1988). Such studies contribute to the development of new chemotherapeutic options.
Catalysis and Chemical Transformations
The chemical frameworks of compounds similar to the specified urea derivative are instrumental in catalytic processes, including CO2 conversion. For instance, grafting urea groups into MOFs has been shown to enhance CO2 cycloaddition efficiency, offering a method for CO2 utilization and chemical synthesis (Wei et al., 2019).
Novel Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on urea derivatives has led to the discovery of potential pesticides and pharmaceuticals. For example, the synthesis of N1-phenyl-N3-[2-aryl/aryloxymethyl-1,3,4-oxa(thia)diazol-2-yl]sulphonyl ureas has been explored for fungicidal and herbicidal activities, highlighting the agricultural applications of these compounds (Srivastava & Nizamuddin, 2000).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O3S/c1-21-12-6-7-15-23(21)27(37)20-36-26-18-10-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(36)38)35-32(39)33-25-17-9-11-19-28(25)40-2/h3-19,30H,20H2,1-2H3,(H2,33,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHUXIFTSAZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4SC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
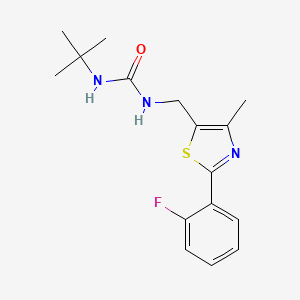
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-](/img/structure/B2752067.png)
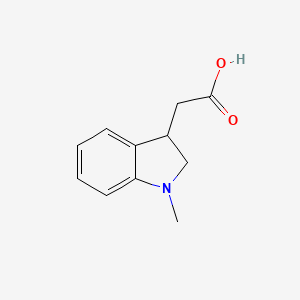
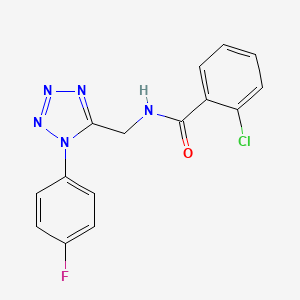
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2752073.png)
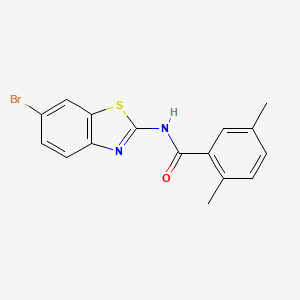
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)
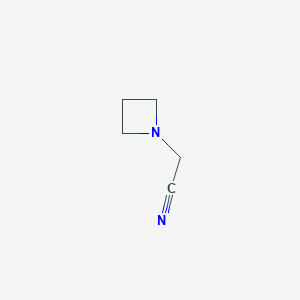


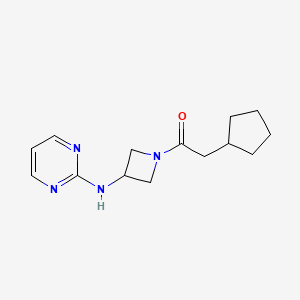
![4-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2752086.png)
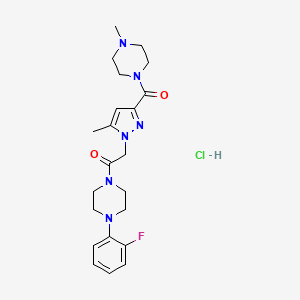
![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)
